N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the dimethylamino group: This step involves the alkylation of an aniline derivative with dimethylamine.
Coupling with the fluorophenoxy acetamide: This final step involves the coupling of the intermediate with 2-fluorophenoxy acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and the tetrahydroisoquinoline moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the corresponding amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its molecular targets.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-chlorophenoxy)acetamide
- N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-bromophenoxy)acetamide
Uniqueness
The uniqueness of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydroisoquinoline moiety linked to a dimethylaminophenyl group and a fluorophenoxyacetamide. Its molecular formula is C28H35N3O3 with a molecular weight of 493.67 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the fluorophenoxy group may contribute to its pharmacokinetic properties.
Research indicates that compounds with similar structures often engage with various biological targets:
- Receptor Binding : The dimethylamino group may enhance binding affinity to neurotransmitter receptors such as serotonin or dopamine receptors, which are implicated in mood regulation and neuropsychiatric disorders .
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways. For instance, inhibitors targeting MEK1/2 kinases have demonstrated efficacy in reducing proliferation in leukemia cell lines .
- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective properties, potentially acting through modulation of oxidative stress and inflammation pathways .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Studies
- Acute Leukemia Treatment : In studies involving leukemia cell lines such as MV4-11 and MOLM13, compounds structurally related to N-{...} demonstrated significant growth inhibition at low concentrations. The mechanism was attributed to the downregulation of phospho-ERK1/2 signaling pathways .
- Neurodegenerative Disease Models : Research on tetrahydroisoquinoline derivatives has shown promise in models of neurodegeneration. These studies suggest that the compound may reduce neuroinflammation and protect against neuronal apoptosis through modulation of signaling pathways involved in cell survival .
- Behavioral Studies : In vivo studies exploring the effects on behavior suggest that compounds with similar structures can influence anxiety and depressive-like behaviors in rodent models. This could be linked to their interaction with neurotransmitter systems .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O2/c1-30(2)23-13-11-21(12-14-23)25(31-16-15-20-7-3-4-8-22(20)18-31)17-29-27(32)19-33-26-10-6-5-9-24(26)28/h3-14,25H,15-19H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYSGXTXICASGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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